S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate
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Overview
Description
S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate is an organothianthrenium salt, a class of compounds characterized by the presence of a positively charged sulfur atom and a neutral sulfur atom. These compounds have garnered significant interest due to their unique structural characteristics and chemical behaviors, making them valuable precursors for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate typically involves the thianthrenation strategy, which selectively transforms C–H, C–O, and other chemical bonds into organothianthrenium salts. This process is carried out under mild conditions and can be applied to a wide range of substrates, including arenes, alkenes, alkanes, alcohols, and amines .
Industrial Production Methods
Industrial production methods for organothianthrenium salts, including this compound, often involve the use of photoredox catalysis. This method allows for the generation of non-stabilized alkyl radicals from sulfonium salts, which can then be used in various transformations, such as alkylation, alkenylation, and alkynylation .
Chemical Reactions Analysis
Types of Reactions
S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate undergoes a variety of chemical reactions, including:
Oxidation: The compound can participate in oxidative transformations, often facilitated by photoredox catalysis.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include N,N-diisopropylethylamine (DIPEA) as a base, and various nucleophiles such as thiophenols and amines . These reactions are typically carried out under mild conditions, often in the presence of visible light or transition metal catalysts .
Major Products
The major products formed from reactions involving this compound include thioethers, amines, and other functionalized organic compounds .
Scientific Research Applications
S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate involves the formation of a thianthrenium radical cation through photoredox catalysis. This radical cation can then interact with various substrates to generate aryl radicals, which can participate in a wide range of chemical transformations . The molecular targets and pathways involved in these reactions include C–H and C–O bond activation, leading to the formation of new C–C and C–X bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate include other organothianthrenium salts, such as:
S-(alkyl)thianthrenium salts: These compounds are used in the generation of non-stabilized alkyl radicals for various synthetic applications.
Vinyl thianthrenium salts: These salts are used in reductive cross-coupling reactions with alkyl iodides to form new C–C bonds.
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical transformations under mild conditions, making it a versatile tool for organic synthesis. Its unique structural characteristics and chemical behaviors also make it an attractive precursor for the synthesis of complex organic molecules .
Properties
CAS No. |
101200-63-9 |
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Molecular Formula |
C24H17F6PS3 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
5-(4-phenylsulfanylphenyl)thianthren-5-ium;hexafluorophosphate |
InChI |
InChI=1S/C24H17S3.F6P/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)27-23-12-6-4-10-21(23)26-22-11-5-7-13-24(22)27;1-7(2,3,4,5)6/h1-17H;/q+1;-1 |
InChI Key |
JWFRZDUMQXJECR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+]3C4=CC=CC=C4SC5=CC=CC=C53.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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